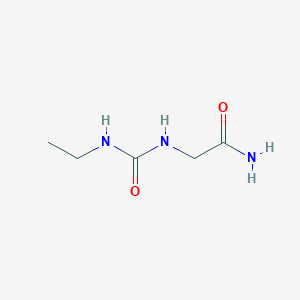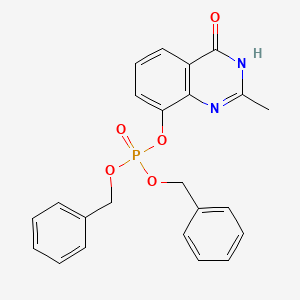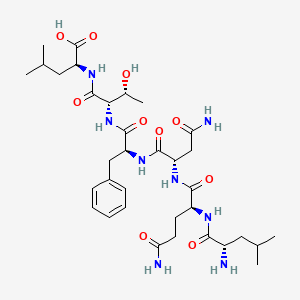![molecular formula C16H13F3O B14238270 Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- CAS No. 444575-92-2](/img/structure/B14238270.png)
Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a trifluoromethyl group and an allyl phenyl ether group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- typically involves the following steps:
Formation of the Allyl Phenyl Ether Group: This can be achieved through the reaction of phenol with an allyl halide under basic conditions to form the allyl phenyl ether.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale radical trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to manage the highly reactive intermediates involved .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the double bond in the allyl group, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution often uses reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides and aldehydes.
Reduction: Saturated ethers.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs that require electron-withdrawing groups for activity.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- involves its interaction with various molecular targets:
Electron-Withdrawing Effects: The trifluoromethyl group can stabilize negative charges and influence the reactivity of the benzene ring.
Radical Formation: The compound can participate in radical reactions, particularly in the presence of radical initiators, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: Benzene with a chlorine substituent.
Nitrobenzene: Benzene with a nitro group.
Toluene: Benzene with a methyl group.
Uniqueness
Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- is unique due to the presence of both an allyl phenyl ether group and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
444575-92-2 |
|---|---|
Molecular Formula |
C16H13F3O |
Molecular Weight |
278.27 g/mol |
IUPAC Name |
1-[(1R)-1-phenylprop-2-enoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H13F3O/c1-2-15(12-6-4-3-5-7-12)20-14-10-8-13(9-11-14)16(17,18)19/h2-11,15H,1H2/t15-/m1/s1 |
InChI Key |
ZHBPETNSKLJBDE-OAHLLOKOSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


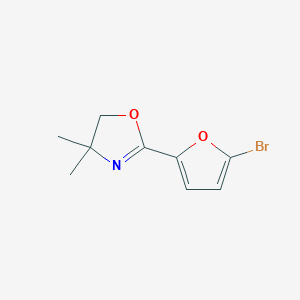
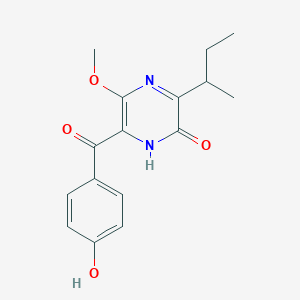
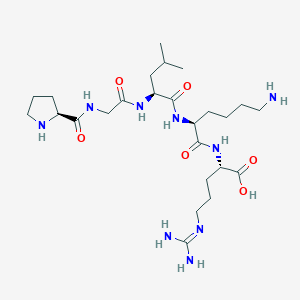
![tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane](/img/structure/B14238228.png)
![9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
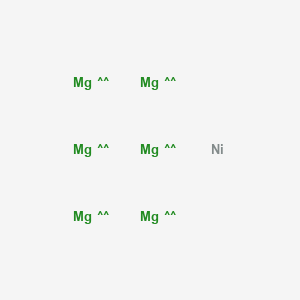
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
